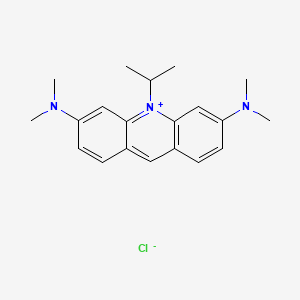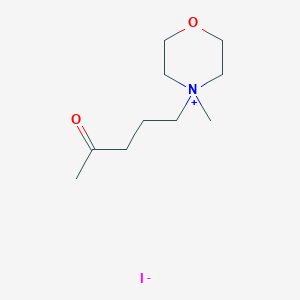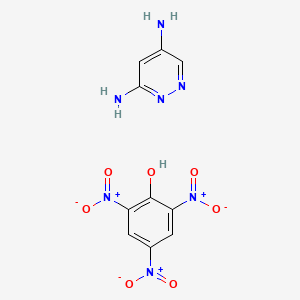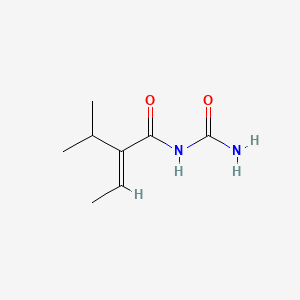
Cenestil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cenestil, also known as N-(Aminocarbonyl)-2-(1-methylethyl)-2-butenamide, is an organic compound with the molecular formula C8H14N2O2. It is characterized by its unique structure, which includes an aminocarbonyl group and a butenamide backbone. This compound is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cenestil typically involves the reaction of isobutyraldehyde with acrylonitrile, followed by subsequent hydrolysis and amidation steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis process. The amidation step is usually carried out using ammonia or primary amines under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a multi-step process that involves large-scale reactors and continuous flow systems. The process begins with the large-scale synthesis of isobutyraldehyde and acrylonitrile, followed by their controlled reaction in the presence of catalysts. The intermediate products are then subjected to hydrolysis and amidation in specialized reactors to ensure high yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Cenestil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aminocarbonyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Cenestil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cenestil involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Cenestil can be compared with other similar compounds, such as:
N-(Aminocarbonyl)-2-methyl-2-butenamide: Similar structure but with a different substitution pattern on the butenamide backbone.
N-(Aminocarbonyl)-2-ethyl-2-butenamide: Another analog with an ethyl group instead of an isobutyl group.
N-(Aminocarbonyl)-2-propyl-2-butenamide: Contains a propyl group, leading to different chemical and biological properties.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminocarbonyl group and butenamide backbone make it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
60364-26-3 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(E)-N-carbamoyl-2-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-4-6(5(2)3)7(11)10-8(9)12/h4-5H,1-3H3,(H3,9,10,11,12)/b6-4+ |
InChI Key |
JWLVVNRQYDFQGA-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C(\C(C)C)/C(=O)NC(=O)N |
Canonical SMILES |
CC=C(C(C)C)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

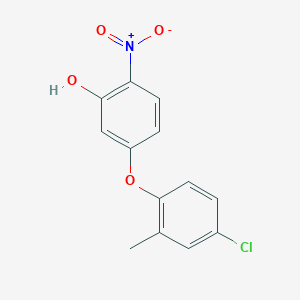
![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)

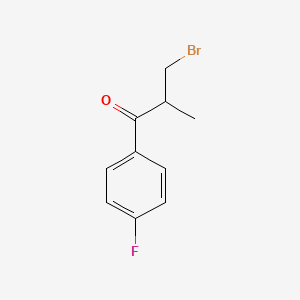
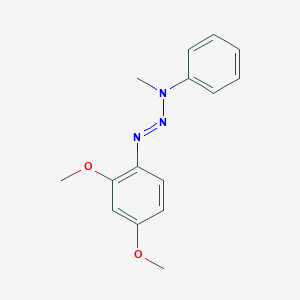
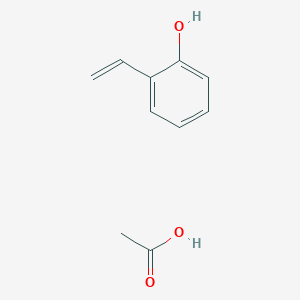
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
